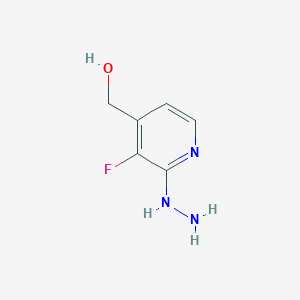

(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol, also known as FHBM, is a chemical compound that has gained attention in the field of scientific research due to its unique properties.

Scientific Research Applications

Dual Emission in Ruthenium(II) Complexes

The complex [Ru(bpy)2(pztr)]+ exhibits two emission maxima, suggesting the presence of two emitting states. This property, observed in a mixed ligand complex involving similar structural motifs, could be leveraged in designing photophysical materials or sensors (Keyes, 1998).

Hydrogen Bonding and Molecular Structure

Studies on (1-Fluorocyclopropyl)methanol and its derivatives demonstrate the effects of hydrogen bonding on molecular conformation, which is crucial for understanding solvent interactions and designing molecules with desired physical properties (Møllendal et al., 2004).

Palladium-Catalyzed C-H Halogenation

A study on (6-Amino-2-chloro-3-fluorophenyl)methanol preparation via palladium-catalyzed iterative C-H halogenation reactions showcases the method's advantages, including higher yields and better selectivity. This approach is significant for developing synthetic methodologies and chemical diversity (Sun et al., 2014).

Fluorinated Alcohols in Olefin Epoxidation

Fluorinated alcohols facilitate direct olefin epoxidation by H2O2 under mild conditions without additional catalysts. This property highlights the potential of fluorinated alcohols in green chemistry and catalysis, offering a template catalysis mechanism that could inspire the design of new catalytic systems (de Visser et al., 2003).

Methanol as a Chemical Feedstock

The iridium-catalyzed C-C coupling of methanol and allenes introduces a method for utilizing methanol, a renewable chemical feedstock, in fine chemical synthesis. This process, creating higher alcohols with all-carbon quaternary centers, underscores methanol's potential beyond its conventional applications (Moran et al., 2011).

properties

IUPAC Name |

(3-fluoro-2-hydrazinylpyridin-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3O/c7-5-4(3-11)1-2-9-6(5)10-8/h1-2,11H,3,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKAUULPCSQCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)F)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-2-hydrazinylpyridin-4-yl)methanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2729242.png)

![8-chloro-2-((3-(trifluoromethyl)phenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729245.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2729246.png)

![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)

![4-(4-chlorophenyl)-4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2729259.png)

![3-Cyclopropyl-1-{1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2729260.png)

![5-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2729261.png)

![N-Methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2729262.png)